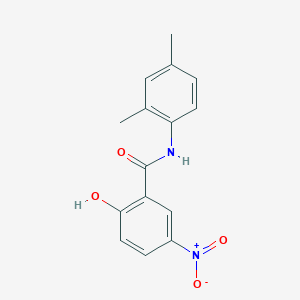

N-(2,4-dimethylphenyl)-2-hydroxy-5-nitrobenzamide

CAS No.:

Cat. No.: VC16098185

Molecular Formula: C15H14N2O4

Molecular Weight: 286.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H14N2O4 |

|---|---|

| Molecular Weight | 286.28 g/mol |

| IUPAC Name | N-(2,4-dimethylphenyl)-2-hydroxy-5-nitrobenzamide |

| Standard InChI | InChI=1S/C15H14N2O4/c1-9-3-5-13(10(2)7-9)16-15(19)12-8-11(17(20)21)4-6-14(12)18/h3-8,18H,1-2H3,(H,16,19) |

| Standard InChI Key | YPFRNPDCPIFETI-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=C(C=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])O)C |

Introduction

N-(2,4-Dimethylphenyl)-2-hydroxy-5-nitrobenzamide is an organic compound belonging to the benzamide family. It features a benzamide backbone with specific substituents that significantly influence its chemical and biological properties. The compound includes a nitro group (-NO2), a hydroxy group (-OH), and a dimethylphenyl moiety. These functional groups contribute to its reactivity and potential applications in medicinal chemistry and materials science.

Synthesis Methods

The synthesis of N-(2,4-Dimethylphenyl)-2-hydroxy-5-nitrobenzamide typically involves multiple steps, starting from appropriate precursors such as 2,4-dimethylaniline and 2-hydroxy-5-nitrobenzoic acid. The reaction may involve condensation reactions facilitated by coupling agents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). Optimization of synthesis conditions is crucial for achieving high yields and purity.

Biological Activity

While specific biological data for N-(2,4-Dimethylphenyl)-2-hydroxy-5-nitrobenzamide is limited, compounds with similar structures have shown potential antimicrobial and antifungal activities. The nitro and hydroxy groups can interact with biological targets, influencing the compound's efficacy against pathogens.

| Compound | Biological Activity |

|---|---|

| Similar Benzamides | Antimicrobial, Antifungal |

| N-(2,4-Dimethylphenyl)-2-hydroxy-5-nitrobenzamide | Potential antimicrobial activity |

Comparison with Related Compounds

Comparing N-(2,4-Dimethylphenyl)-2-hydroxy-5-nitrobenzamide with other benzamide derivatives highlights the impact of substituents on biological activity:

| Compound | Structure Features | Unique Aspects |

|---|---|---|

| N-(2,6-Dimethylphenyl)-2-hydroxy-3-nitrobenzamide | Different nitro position | Different reactivity and biological activity |

| 5-Chloro-N-(2,4-dimethylphenyl)-2-hydroxy-3-nitrobenzamide | Chlorine substituent | Potentially different reactivity due to chlorine |

| N-(2,4-Dimethylphenyl)-2-hydroxy-5-nitrobenzamide | Nitro at the 5-position | Unique interaction profile with biological targets |

Potential Applications

Given its structural features, N-(2,4-Dimethylphenyl)-2-hydroxy-5-nitrobenzamide may have applications in medicinal chemistry, particularly in the development of antimicrobial agents. Further research is needed to explore its efficacy and safety profile.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume